molecular formula C14H22O2 B14409875 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol CAS No. 85981-78-8

2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol

Cat. No.: B14409875
CAS No.: 85981-78-8
M. Wt: 222.32 g/mol
InChI Key: IFGQUKXLMPYCRN-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with methyl and trimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol typically involves the reaction of 2-Methyl-4-(2,4,6-trimethylphenyl)butane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired peroxol compound while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the peroxol group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-2-butanol: A related compound with a similar structure but lacking the peroxol group.

    2-Methyl-2-butene: Another related compound used as a free radical scavenger.

Uniqueness

2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to generate reactive oxygen species sets it apart from other similar compounds.

Properties

CAS No.

85981-78-8

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-(3-hydroperoxy-3-methylbutyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C14H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(4,5)16-15/h8-9,15H,6-7H2,1-5H3

InChI Key

IFGQUKXLMPYCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(C)(C)OO)C

Origin of Product

United States

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